The Core Mechanism of Chx-A"-DTPA: A Technical Guide for Researchers
The Core Mechanism of Chx-A"-DTPA: A Technical Guide for Researchers
An In-depth Examination of a Third-Generation Bifunctional Chelator for Advanced Radiopharmaceuticals
Chx-A"-DTPA ([(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) has emerged as a cornerstone in the development of targeted radiopharmaceuticals. This third-generation acyclic bifunctional chelator offers significant advantages over its predecessors, primarily owing to a key structural modification: the incorporation of a trans-1,2-cyclohexane ring into the diethylenetriaminepentaacetic acid (DTPA) backbone. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and protocols, to inform researchers and professionals in drug development.
The Chelation Mechanism: A Structurally Reinforced Cage for Radiometals
The primary function of Chx-A"-DTPA is to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides. Its mechanism of action is rooted in its sophisticated molecular architecture, which facilitates the secure chelation of radiometals.
Chx-A"-DTPA is a multidentate ligand, featuring eight potential donor atoms: three nitrogen atoms from the diamine backbone and five oxygen atoms from the carboxylate groups.[1] This array of donor atoms envelops the radiometal, forming a robust, cage-like coordination complex. The defining feature of Chx-A"-DTPA is the trans-cyclohexyl group, which imparts rigidity to the ligand's backbone.[1] This structural constraint "pre-organizes" the donor atoms into a favorable conformation for metal binding, a key factor contributing to the enhanced kinetic inertness and thermodynamic stability of its radiometal complexes compared to more flexible, linear chelators like DTPA.[1] This rigidity also sterically hinders the complex, making it less susceptible to dissociation by competing ligands or endogenous metal ions in vivo.[1]
This enhanced stability is crucial for the safety and efficacy of radiopharmaceuticals, as it minimizes the premature release of radionuclides, which could otherwise lead to off-target toxicity.[1]
Applications in Radiopharmaceutical Development
Chx-A"-DTPA is a versatile tool for the development of radiopharmaceuticals for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. It has been successfully used to chelate a wide range of radiometals, including:
Its utility lies in its "bifunctional" nature. One functional end is the powerful chelating moiety that securely holds the radionuclide. The other end is a reactive group, typically an isothiocyanate (-NCS) or a maleimide, which allows for covalent conjugation to biomolecules such as monoclonal antibodies, antibody fragments, or peptides.[1][2] This conjugation enables the targeted delivery of the radionuclide to specific cells or tissues, such as tumors that overexpress a particular antigen.
Quantitative Data Summary
The performance of Chx-A"-DTPA in forming stable radioimmunoconjugates has been extensively documented. The following tables summarize key quantitative data from various studies.
| Radionuclide | Biomolecule | Radiolabeling Yield (Crude) | Radiolabeling Conditions | Reference |
| ⁹⁰Y | Trastuzumab | >95% | 15 min, Room Temperature | [3][5] |
| ⁹⁰Y | Trastuzumab | ~96% | 60 min, 37°C | [1] |
| ¹¹¹In | Trastuzumab | >95% | 30 min, Room Temperature | [6] |
| ¹¹¹In | hu5A10 | >85% | Not specified | [7] |
| ¹⁷⁷Lu | Bevacizumab | 74% (incomplete) | 10 min, Room Temperature | [8] |
| ⁶⁷Ga | Trastuzumab | 92.5% ± 2.1% | Not specified | [9] |
| ⁶⁸Ga | DUPA-Pep | >95% | 1 min (72 nM peptide), Room Temperature | [10] |
| ⁸⁶Y | Antibody Fragments | 82-96% | Not specified | [4] |
| ⁸⁹Zr | Pertuzumab | Not specified | 10 min, pH 4.5 | [2] |
Table 1: Radiolabeling Efficiency of Chx-A"-DTPA Conjugates.
| Radioimmunoconjugate | Medium | Stability (Time) | Reference |
| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Human Serum | 87.1 ± 0.9% (96 h) | [1][3] |
| ¹¹¹In-CHX-A"-DTPA-MORAb-009 | Not specified | Not specified | [11] |
| ¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAb | Human Serum | >94% (15 days) | [8] |
| ¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAb | PBS | >92% (15 days) | [8] |
| ⁶⁷Ga-CHX-A"-DTPA-trastuzumab | Human Serum | 81% ± 1.8% (24 h) | [9] |
| ⁶⁷Ga-CHX-A"-DTPA-trastuzumab | PBS | >91% ± 2.6% (24 h) | [9] |
Table 2: In Vitro Stability of Chx-A"-DTPA Radioimmunoconjugates.
| Radioimmunoconjugate | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | SKOV3 Ovarian Cancer | 42.3 ± 4.0 | 72 h | [3][5] |
| ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C | SKOV-3 | 17.3 ± 4.8 | 4 h | [5] |
| ⁸⁶Y/¹¹¹In-CHX-A"-DTPA-IgG | LNCaP | 24.1 | 48 h | [4] |
Table 3: In Vivo Tumor Uptake of Chx-A"-DTPA Radioimmunoconjugates.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synopses of key experimental protocols involving Chx-A"-DTPA.
Conjugation of Chx-A"-DTPA to Antibodies
Objective: To covalently link the Chx-A"-DTPA chelator to a monoclonal antibody.
Protocol (Isothiocyanate Chemistry):
-
Prepare the antibody in a suitable buffer, typically a borate or carbonate buffer with a pH of 8.5-9.5, to facilitate the reaction with the isothiocyanate group.
-
Dissolve the p-SCN-Bn-Chx-A"-DTPA in a small volume of an organic solvent like DMSO.
-
Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 10:1 chelator:antibody).
-
Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).
-
Purify the resulting immunoconjugate to remove unconjugated chelator using methods such as size-exclusion chromatography (e.g., PD-10 column) or dialysis.[1][6][7]
-
Determine the number of chelators conjugated per antibody molecule using techniques like spectrophotometric assays or mass spectrometry.[6][11]
Radiolabeling of Chx-A"-DTPA-Antibody Conjugates
Objective: To chelate a radionuclide with the Chx-A"-DTPA-antibody conjugate.
Protocol (Example with ⁹⁰Y):
-
Prepare the Chx-A"-DTPA-antibody conjugate in a metal-free buffer, such as ammonium acetate buffer (pH 5.5-7.0).[1]
-
Add the radionuclide (e.g., ⁹⁰YCl₃) to the conjugate solution.
-
Incubate the reaction mixture at room temperature or 37°C for a duration ranging from 15 to 60 minutes.[1][3]
-
Quench the reaction by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unbound radionuclide.[1]
-
Determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[1]
-
If necessary, purify the radiolabeled conjugate using size-exclusion chromatography to remove any remaining free radionuclide.[1]
In Vitro Stability Assay
Objective: To assess the stability of the radiolabeled immunoconjugate in a biologically relevant medium.
Protocol:
-
Incubate the radiolabeled immunoconjugate in human serum or phosphate-buffered saline (PBS) at 37°C for various time points (e.g., 24, 48, 96 hours, or longer).[1][8][9]
-
At each time point, analyze an aliquot of the mixture by a suitable method (e.g., iTLC, HPLC, or size-exclusion chromatography) to separate the intact radioimmunoconjugate from any released radionuclide.
-
Quantify the percentage of radioactivity associated with the antibody to determine the stability of the complex over time.
In Vivo Biodistribution Study
Objective: To evaluate the distribution and tumor-targeting of the radiolabeled immunoconjugate in an animal model.
Protocol:
-
Administer a known amount of the radiolabeled immunoconjugate to tumor-bearing mice via intravenous injection.[1][3][12]
-
At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[3][12]
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor uptake.[3]
Visualizing the Core Concepts
To further elucidate the mechanism and application of Chx-A"-DTPA, the following diagrams illustrate key relationships and workflows.
References
- 1. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AAZTA5-squaramide ester competing with DOTA-, DTPA- and CHX-A″-DTPA-analogues: Promising tool for 177Lu-labeling of monoclonal antibodies under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production and Preclinical evaluation of the 67Ga-CHX-A-DTPA-trastuzumab for HER2+ breast cancer SPECT Imaging [rpe.kntu.ac.ir]
- 10. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 111In-Labeled CHX-A''-DTPA–conjugated MORAb-009, a chimeric monoclonal antibody directed against mesothelin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
